3,3-Dicyclopropylprop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

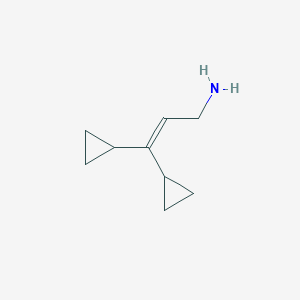

3,3-Dicyclopropylprop-2-en-1-amine is an organic compound characterized by the presence of cyclopropyl groups attached to a prop-2-en-1-amine backbone. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,3-Dicyclopropylprop-2-en-1-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of cyclopropylmethyl halides with ammonia or primary amines under controlled conditions . Another approach is the reductive amination of cyclopropyl ketones with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopropyl nitriles or the use of high-pressure reactors to facilitate the reaction between cyclopropyl halides and ammonia . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropylprop-2-en-1-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Alkyl halides: Methyl iodide, ethyl bromide

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, secondary amines, and tertiary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dicyclopropylprop-2-en-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3-Dicyclopropylprop-2-en-1-amine include:

Cyclopropylamine: A simpler amine with a single cyclopropyl group.

Cyclopropylmethylamine: An amine with a cyclopropylmethyl group.

Cyclopropylpropylamine: An amine with a cyclopropylpropyl group.

Uniqueness

What sets this compound apart from these similar compounds is the presence of two cyclopropyl groups attached to the prop-2-en-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3,3-Dicyclopropylprop-2-en-1-amine (CAS No. 1339427-00-7) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 1339427-00-7 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in unique chemical interactions that may lead to inhibition or modulation of specific biological pathways.

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can alter the metabolism of co-administered drugs, potentially leading to increased efficacy or toxicity .

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Laboratory studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study published in a peer-reviewed journal, researchers tested the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. The study concluded that further investigation into the compound's mechanism of action is warranted .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Simple cyclopropane ring | Limited antimicrobial activity |

| N-Methylcyclopropylamine | Methyl substitution on nitrogen | Moderate receptor interaction |

| 2-Methylcyclopropan-1-amine | Methyl group at the 2-position | Enhanced anticancer properties |

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

3,3-dicyclopropylprop-2-en-1-amine |

InChI |

InChI=1S/C9H15N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4,6,10H2 |

InChI Key |

NOCPLYUYWOTLFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=CCN)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.